![molecular formula C19H23BrN6O5 B2724764 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 372083-05-1](/img/structure/B2724764.png)
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23BrN6O5 and its molecular weight is 495.334. The purity is usually 95%.
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Scientific Research Applications
Bromophenol Couplings and Biological Activity
Bromophenols, like those derived from the red alga Rhodomela confervoides, have shown potential biological activity, including being coupled with nucleoside base derivatives. This suggests potential pharmaceutical applications for similar compounds (Ma et al., 2007).
Xanthine Derivatives and Neurodegenerative Diseases
Tricyclic xanthine derivatives, such as 8-benzyl-substituted tetrahydropyrazino purinediones, have been researched for their potential in treating neurodegenerative diseases. These compounds showed promise as multitarget drugs, influencing adenosine receptors and monoamine oxidases, suggesting possible relevance for similar purine derivatives (Brunschweiger et al., 2014).
Purine Derivatives as Anticancer Agents
Research on purine antimetabolites, specifically 8-substituted methylxanthine derivatives, has indicated their potential as anticancer, anti-HIV-1, and antimicrobial agents. This highlights the possibility of exploring similar purine derivatives for these applications (Rida et al., 2007).
Digital Colorimetric Assay and Environmental Monitoring
A novel hydrazone Schiff's base derivative based on 1,8-naphthalimide has been developed for dual-mode sensing of fluoride ions with high sensitivity and selectivity. This technique, which involves digital image analysis using a smartphone, could be adapted for environmental monitoring using similar compounds (Yadav et al., 2020).
properties
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN6O5/c1-10(2)31-9-13(27)8-26-15-16(25(3)19(30)23-17(15)29)22-18(26)24-21-7-11-6-12(20)4-5-14(11)28/h4-7,10,13,27-28H,8-9H2,1-3H3,(H,22,24)(H,23,29,30)/b21-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAONRFGAEGDX-QPSGOUHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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